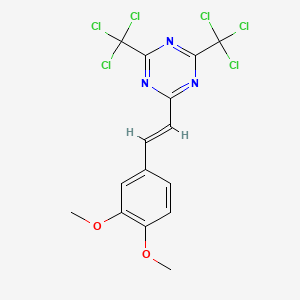
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
This compound is a solid at 20 degrees Celsius and is sensitive to light . It has a molecular weight of 477.97 .
Molecular Structure Analysis
The molecular formula of this compound is C15H11Cl6N3O2 . The InChI code is 1S/C15H11Cl6N3O2/c1-25-9-5-3-8 (7-10 (9)26-2)4-6-11-22-12 (14 (16,17)18)24-13 (23-11)15 (19,20)21/h3-7H,1-2H3/b6-4+ .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 477.97 .Scientific Research Applications
Antimalarial Activity
A related compound, 2-substituted amino-4,6-bis(trichloromethyl)-1,3,5-triazines, demonstrated modest antimalarial activity in research. Specifically, compounds of type III showed this activity, with one variant exhibiting higher potency due to a specific side chain (Werbel et al., 1987).
Photopolymerization in Dental Composites
2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine has been used as a visible light photo-initiator in the creation of dental composites. Its photochemical behavior was analyzed using UV-Vis absorption spectroscopy, proving effective in the copolymerization of specific compounds in the presence of a photoinitiator (Song et al., 2014).
Photoacid Generation for Photoresist Formulations
This triazine derivative, particularly 2-[(4‘-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine, is involved in photoacid generation in photoresist formulations. Its photochemistry and photophysics were investigated, confirming C−Cl bond cleavage as a primary photochemical step (Pohlers et al., 1997).
Use in UV-Crosslinking and Photoinitiation
2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine was explored as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. It also acted as an effective co-initiator in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).
In Peptide Synthesis
Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, a related compound, was shownto be effective in activating carboxylic acids for peptide synthesis. This reagent proved versatile in condensing lipophilic and sterically hindered carboxylic acids with amines, and in the synthesis of peptides, including those containing Aib-Aib sequences, with high yield and purity (Jastrząbek et al., 2013).
DNA and RNA Binding Agents
2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1,3,5-triazine and its derivatives were synthesized and found to bind strongly to DNA model sequences. Some compounds inhibited topoisomerase II from microbial sources, while others showed binding to both DNA and RNA model sequences (Spychała et al., 1994).
Dendrimeric Complexes and Magnetic Behaviors
The synthesis of dendrimeric complexes using triazine derivatives, including 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and related compounds, was explored. These complexes, involving Fe(III) and Cr(III), were characterized and their magnetic behaviors analyzed (Uysal & Koç, 2010).
Novel Photoinitiator for LED Irradiation
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine was identified as a high-performance photoinitiator under LED exposure, effective in the free radical photopolymerization of (meth)acrylates. This compound exhibited higher efficiency in certain photoinitiating systems compared to traditional photoinitiators (Zhang et al., 2014).
Antimicrobial Activity
Certain 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines displayed microbial activity against gram-positive and gram-negative bacteria. These compounds were synthesized by reacting 2(4-chloro phenyloxy)-4,6-dichloro-1,3,5-triazine with variousaryl hydrazine derivatives and were characterized by elemental analysis and IR spectral studies (Chaudhari et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNXDIVAGHETA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
CAS RN |
42880-07-9 | |
| Record name | 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




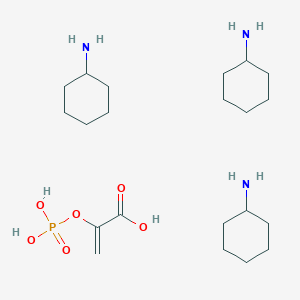
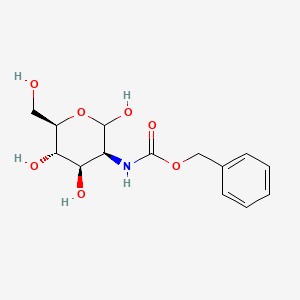
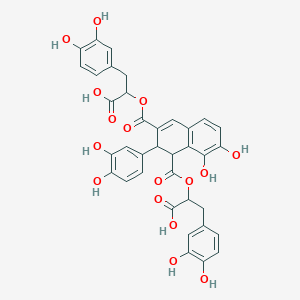
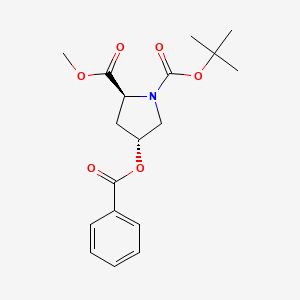
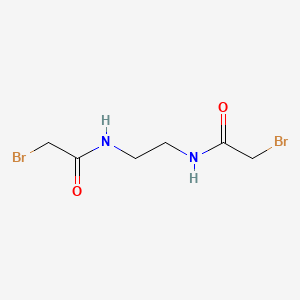
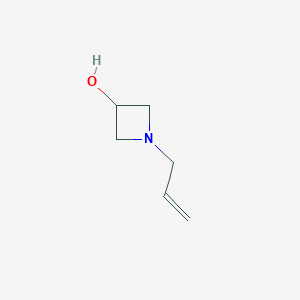
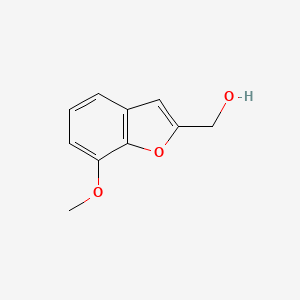
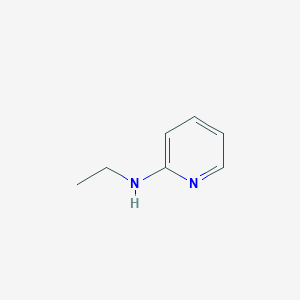
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
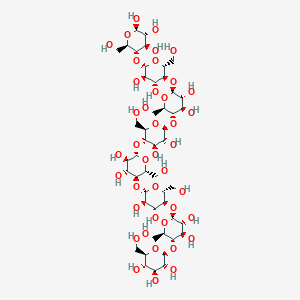
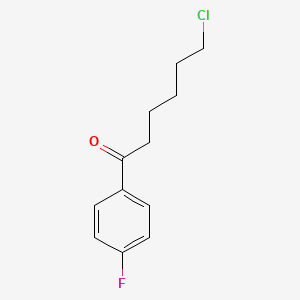
![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)
